molecular formula C4H4ClN3 B041553 2-Amino-3-chloropyrazine CAS No. 6863-73-6

2-Amino-3-chloropyrazine

Cat. No.: B041553
CAS No.: 6863-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyrazine is an organic compound with the molecular formula C₄H₄ClN₃. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an amino group at the second position and a chlorine atom at the third position. This compound is a colorless solid at room temperature and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethylformamide .

Safety and Hazards

2-Amino-3-chloropyrazine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-chloropyrazine involves the reaction of 2,3-dichloropyrazine with ammonia. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The chlorine atom at the second position is replaced by an amino group, resulting in the formation of this compound .

Another synthetic route involves the reaction of 2,3-pyrazinedione with ammonium chloride in the presence of a reducing agent like zinc dust. This method also yields this compound with good efficiency .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions, while the amino group offers nucleophilic sites for further functionalization. This combination makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
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Record name 3-Chloropyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyrazine
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Record name 6663-73-6
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Record name 2-AMINO-3-CHLOROPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the alkoxy group substitutions on 2-Amino-3-chloropyrazine in terms of its tuberculostatic activity?

A1: Research indicates that substituting the chlorine atom in this compound with various alkoxy groups, such as methoxy, benzyloxy, and chlorobenzyloxy, leads to the synthesis of a series of novel N-pyrazinylthiourea derivatives []. These derivatives exhibited varying degrees of tuberculostatic activity in vitro, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm3 to 1000 µg/cm3 []. This suggests that the nature and position of the alkoxy substituent can significantly influence the compound's ability to inhibit the growth of Mycobacterium tuberculosis.

Q2: What is the crystal structure of this compound?

A2: While the provided abstract [] doesn't detail the determined crystal structure, it highlights that the study successfully determined the crystal structure of this compound (C4H2N2ClNH2). This information could be crucial for understanding the molecule's spatial arrangement and potential interactions with biological targets.

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